Kaempferol 3-(6''-acetylgalactoside) 7-rhamnoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside is a flavonoid-7-o-glycoside, a class of phenolic compounds containing a flavonoid moiety that is O-glycosidically linked to a carbohydrate moiety at the C7-position . This compound is known for its presence in various plants and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside typically involves the glycosylation of kaempferol with acetylated galactose and rhamnose derivatives. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar glycosylation techniques on a larger scale, with optimization for yield and purity. The use of biotechnological approaches, such as microbial fermentation, may also be explored for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the flavonoid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying glycosylation reactions and flavonoid chemistry.
Industry: Its fluorescent properties make it useful in developing fluorescent markers and sensors.
Wirkmechanismus
The mechanism by which Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside exerts its effects involves several molecular targets and pathways:
Estrogen Receptors: The compound can bind to estrogen receptors, modulating estrogenic activity and potentially inhibiting estrogen-related diseases.
Antioxidant Activity: It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Signal Transduction Pathways: The compound can influence various signaling pathways, including those involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Kaempferol 3-(6’'-acetylgalactoside) 7-rhamnoside is unique due to its specific glycosylation pattern. Similar compounds include:
Kaempferol 3-O-Galactoside, 7-O-Rhamnoside: Another glycosylated form of kaempferol with different glycosidic linkages.
Quercetin 3-(2’‘-rhamnosyl-6’'-acetylgalactoside) 7-rhamnoside: A similar flavonoid with quercetin as the aglycone.
Kaempferol 7-galactoside 3-rutinoside: Another derivative with different sugar moieties.
These compounds share structural similarities but differ in their glycosylation patterns, which can influence their biological activities and applications.
Eigenschaften
CAS-Nummer |
124097-45-6 |
---|---|
Molekularformel |
C29H32O16 |
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
[3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3 |
InChI-Schlüssel |
GMYLPJSOUAYAGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.